NVP-BEP800

Catalog No.
S548406
CAS No.
847559-80-2
M.F
C21H23Cl2N5O2S
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NVP-BEP800

CAS Number

847559-80-2

Product Name

NVP-BEP800

IUPAC Name

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Molecular Formula

C21H23Cl2N5O2S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C21H23Cl2N5O2S/c1-2-25-19(29)17-10-13-18(26-21(24)27-20(13)31-17)12-9-16(15(23)11-14(12)22)30-8-7-28-5-3-4-6-28/h9-11H,2-8H2,1H3,(H,25,29)(H2,24,26,27)

InChI Key

WJUNQSYQHHIVFX-UHFFFAOYSA-N

SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

NVP BEP800; NVP-BEP 800; NVP BEP-800; BEP-800; BEP800; BEP 800.

Canonical SMILES

CCNC(=O)C1=CC2=C(N=C(N=C2S1)N)C3=CC(=C(C=C3Cl)Cl)OCCN4CCCC4

Description

The exact mass of the compound 2-amino-4-(2,4-dichloro-5-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide is 479.09495 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrimidines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The thienopyrimidine core structure is present in several known kinase inhibitors. Kinases are enzymes involved in regulating various cellular processes. 2-amino-4-DCPPE-NEt-TPC might be investigated for its ability to inhibit specific kinases, potentially leading to the development of new drugs for various diseases.
  • Antimicrobial Activity: The thienopyrimidine scaffold has also been explored for its antimicrobial properties. Research could explore whether 2-amino-4-DCPPE-NEt-TPC exhibits antibacterial or antifungal activity.

NVP-BEP800, also known as VER-82576, is a novel, fully synthetic compound that acts as an inhibitor of heat shock protein 90 beta. It has a molecular formula of C21H23Cl2N5O2S and a molecular weight of 480.4 Da. The compound exhibits an inhibitory concentration (IC50) value of 58 nM, indicating its potency in hindering the activity of heat shock protein 90 beta. NVP-BEP800 is characterized by its ability to bind to the N-terminal ATP-binding pocket of heat shock protein 90, which plays a crucial role in the stabilization and maturation of various signaling proteins involved in cell proliferation and survival .

NVP-BEP800 primarily functions through competitive inhibition of the ATP-binding site on heat shock protein 90 beta. This interaction leads to the dissociation of client proteins from the chaperone complex, resulting in their degradation and subsequent disruption of signaling pathways critical for tumor cell growth. For instance, in studies involving breast cancer cell lines (BT-474) and melanoma cells (A375), treatment with NVP-BEP800 resulted in the degradation of ErbB2 and reduced phosphorylation of Akt, ultimately leading to tumor cell growth arrest and apoptosis .

The biological activity of NVP-BEP800 has been extensively studied across various cancer types. It has shown significant anti-proliferative effects against several tumor cell lines, including lung carcinoma, glioblastoma, and fibrosarcoma. In addition to its direct cytotoxic effects, NVP-BEP800 has been found to enhance radiosensitivity when combined with ionizing radiation, promoting increased apoptosis and impaired cell-cycle progression in treated cells . Furthermore, NVP-BEP800 has demonstrated efficacy in acute lymphoblastic leukemia models by targeting SRC family kinases that are critical clients of heat shock protein 90 .

The synthesis of NVP-BEP800 involves multi-step organic reactions that yield the final compound from simpler precursors. The synthetic route typically includes:

  • Formation of Thieno[2,3-d]pyrimidine: Initial steps involve constructing the thieno[2,3-d]pyrimidine core through cyclization reactions.
  • Substituent Introduction: The introduction of functional groups such as dichloro and ethyl groups is achieved via electrophilic aromatic substitution reactions.
  • Final Modifications: The final steps include amination and carboxamide formation to achieve the desired structure.

The detailed synthetic pathway is proprietary but generally adheres to established organic synthesis protocols for heterocyclic compounds .

NVP-BEP800 is primarily investigated for its potential therapeutic applications in oncology. Its ability to inhibit heat shock protein 90 makes it a candidate for treating various cancers by:

  • Targeting Tumor Growth: By disrupting the stability of oncogenic proteins.
  • Enhancing Radiosensitivity: Increasing the effectiveness of radiation therapy in resistant tumors.
  • Treating Hematological Malignancies: Showing promise in acute lymphoblastic leukemia through inhibition of specific kinases associated with disease progression .

Studies have shown that NVP-BEP800 interacts selectively with heat shock protein 90 beta over other chaperones like GRP94 and TRAP1, exhibiting significantly lower IC50 values against these proteins (4.1 µM and 5.5 µM respectively) . This selectivity underlines its potential for targeted therapies with reduced off-target effects.

Moreover, combination studies with ionizing radiation indicate that NVP-BEP800 can enhance the therapeutic index by promoting apoptosis through altered expression levels of key proteins involved in cell cycle regulation and survival pathways .

NVP-BEP800 belongs to a class of compounds known as heat shock protein inhibitors. Other notable compounds include:

Compound NameTarget ProteinIC50 (nM)Unique Features
NVP-AUY922Hsp90~50Orally bioavailable; exhibits strong anti-tumor activity
17-Dimethylaminoethylamino-17-demethoxygeldanamycinHsp90~30A natural product derivative with potent anti-cancer properties
GanetespibHsp90~30A second-generation inhibitor with improved pharmacokinetics

NVP-BEP800 is unique due to its specific binding affinity for heat shock protein 90 beta and its favorable oral bioavailability compared to other inhibitors that may require intravenous administration . Its distinct chemical structure also contributes to its selective action against certain cancer types while minimizing side effects associated with broader-spectrum inhibitors.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

479.0949516 g/mol

Monoisotopic Mass

479.0949516 g/mol

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

2-amino-4-[2,4-dichloro-5-(2-pyrrolidin-1-ylethoxy)phenyl]-N-ethylthieno[2,3-d]pyrimidine-6-carboxamide

Dates

Modify: 2023-08-15
1: Stingl L, Stühmer T, Chatterjee M, Jensen MR, Flentje M, Djuzenova CS. Novel HSP90 inhibitors, NVP-AUY922 and NVP-BEP800, radiosensitise tumour cells through cell-cycle impairment, increased DNA damage and repair protraction. Br J Cancer. 2010 May 25;102(11):1578-91. PubMed PMID: 20502461; PubMed Central PMCID: PMC2883148.
2: Massey AJ, Schoepfer J, Brough PA, Brueggen J, Chène P, Drysdale MJ, Pfaar U, Radimerski T, Ruetz S, Schweitzer A, Wood M, Garcia-Echeverria C, Jensen MR. Preclinical antitumor activity of the orally available heat shock protein 90 inhibitor NVP-BEP800. Mol Cancer Ther. 2010 Apr;9(4):906-19. Epub 2010 Apr 6. PubMed PMID: 20371713.
3: Stühmer T, Chatterjee M, Grella E, Seggewiss R, Langer C, Müller S, Schoepfer J, Garcia-Echeverria C, Quadt C, Jensen MR, Einsele H, Bargou RC. Anti-myeloma activity of the novel 2-aminothienopyrimidine Hsp90 inhibitor NVP-BEP800. Br J Haematol. 2009 Nov;147(3):319-27. Epub 2009 Aug 13. PubMed PMID: 19686236.

Explore Compound Types